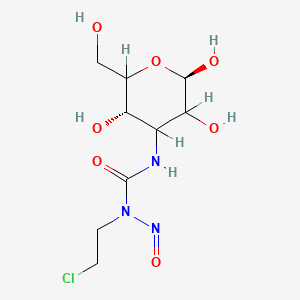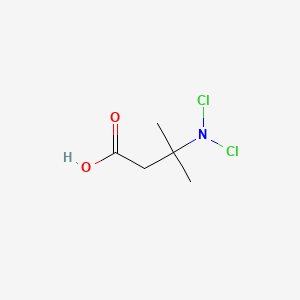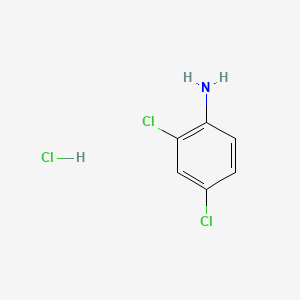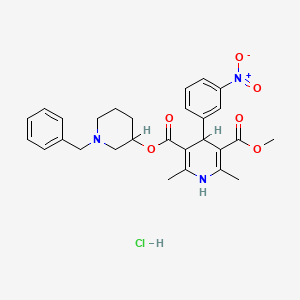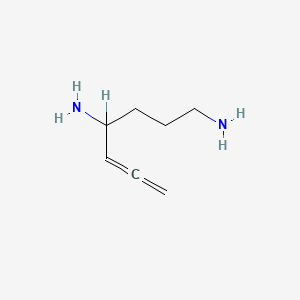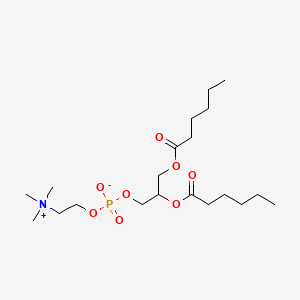
碘化银
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
See also: Silver iodide (preferred) ... View More ...
科学研究应用
材料科学:超分子组装和溶胶-凝胶转变
碘化银在材料科学中起着至关重要的作用,特别是在碘钟的研究及其应用中。 这些系统涉及碘的动态去除,可用于时间控制的自主耗散自组装和溶胶-凝胶转变 {svg_1}。这对开发具有可编程特性的新材料具有重大意义。
电化学动力装置:超离子导体
AgI被称为超离子导体,在高于 420 K 的温度下具有高离子电导率。 这种特性使其成为各种电化学动力装置的潜在候选者,例如燃料电池、轻型锂离子电池和超级电容器 {svg_2}。了解 AgI 等离子导体的传输动力学对于推进这些技术至关重要。
医学:抗菌和抗菌应用
在医学领域,碘化银已被用作医疗设备中的缓释抗菌剂。 其杀菌特性也应用于各种应用中,包括伤口敷料和医疗设备涂层,以防止感染 {svg_3} {svg_4}。
环境科学:人工降雨
AgI 广泛用于人工降雨以增强降水。 其结构类似于冰晶,有助于过冷液态水滴的聚集,从而增加云层中降雨和降雪量 {svg_5}。这种应用在面临水资源短缺的地区尤为重要。
摄影:感光胶片
历史上,碘化银因其感光性而被用于感光胶片。 这种化合物在暴露于光线下形成图像的能力,对于摄影作为一种艺术和科学形式的发展至关重要 {svg_6} {svg_7}。
蛋白质组学研究:机制研究
在蛋白质组学研究中,AgI 用于探索银化合物的作用机制,包括其抗癌特性。 碘化银与蛋白质的相互作用及其破坏蛋白质稳态的潜力是癌症和其他疾病研究中极感兴趣的课题 {svg_8}。
作用机制
安全和危害
未来方向
There are several methods that could be followed to reduce the discolouration concern, including the use of nanoparticles of silver, of silver fluoride, or of selenium or other metals with antimicrobial actions . Future research should address the topic of selenium chemistry to optimise how SeNPs would be used with or in place of ionic silver .
属性
| { "Design of Synthesis Pathway": "The synthesis of silver iodide can be achieved through a precipitation reaction between silver nitrate and potassium iodide.", "Starting Materials": [ "Silver nitrate (AgNO3)", "Potassium iodide (KI)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 1.5 g of silver nitrate (AgNO3) in 100 mL of distilled water (H2O)", "Dissolve 1.5 g of potassium iodide (KI) in 100 mL of distilled water (H2O)", "Add the potassium iodide solution to the silver nitrate solution while stirring continuously", "A yellow precipitate of silver iodide (AgI) will form", "Collect the precipitate through filtration and wash with distilled water", "Dry the precipitate in an oven at 100°C for several hours until a constant weight is obtained" ] } | |
CAS 编号 |
7783-96-2 |
分子式 |
AgI |
分子量 |
234.773 g/mol |
IUPAC 名称 |
silver;iodide |
InChI |
InChI=1S/Ag.HI/h;1H/q+1;/p-1 |
InChI 键 |
MSFPLIAKTHOCQP-UHFFFAOYSA-M |
SMILES |
[Ag]I |
规范 SMILES |
[Ag+].[I-] |
沸点 |
1506 °C |
颜色/形态 |
Light yellow, powder; crystals are hexagonal or cubic |
密度 |
5.67 |
熔点 |
552 °C |
| 7783-96-2 | |
Pictograms |
Environmental Hazard |
保质期 |
LIGHT SENSITIVE ... SLOWLY DARKENED BY LIGHT. Protect from light. Soln should be freshly prepared. /Colloidal silver iodide/ |
溶解度 |
Sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate. Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates In water, 28X10-7 g/l @ 25 °C; 25X10-6 g/l at 60 °C |
同义词 |
silver iodide silver iodide, 131I-labeled |
蒸汽压力 |
1 MM HG @ 820 °C |
产品来源 |
United States |
Q1: How does silver iodide interact with clouds to modify weather?
A1: Silver iodide (AgI) acts as an effective ice nucleus due to its structural similarity to ice. [, ] When introduced into supercooled clouds (containing water droplets below freezing point), AgI particles provide a surface for these droplets to freeze onto. This ice crystal formation process is more efficient than spontaneous freezing in the atmosphere. [, ] These ice crystals then grow larger, eventually becoming heavy enough to fall as precipitation.
Q2: How does the effectiveness of silver iodide as an ice nucleus vary?
A2: The ice nucleating efficiency of AgI depends on factors like particle size, production method, and the presence of impurities. [, , ] Smaller AgI particles are generally more effective ice nuclei than larger ones. [, ] Additionally, the presence of certain impurities, such as soluble salts like potassium iodide, can enhance the ice-forming ability of AgI smokes. []
Q3: Does sunlight affect the ice-forming ability of silver iodide?
A3: Yes, exposure to ultraviolet (UV) light can decrease the ice nucleating ability of AgI. This is thought to be due to photolysis, which alters the surface properties of AgI particles. [, ] The presence of water vapor during UV exposure can further impact this photolysis and reduce AgI's effectiveness. []
Q4: What is the molecular formula and weight of silver iodide?
A4: The molecular formula of silver iodide is AgI. Its molecular weight is 234.77 g/mol.
Q5: What spectroscopic techniques are used to characterize silver iodide?
A5: X-ray diffraction (XRD) is commonly used to analyze the crystalline structure of AgI. [, , ] Electron microscopy (TEM, SEM) is used to visualize the size and morphology of AgI particles. [, , ] UV-Vis spectroscopy can be employed to study the optical properties of AgI nanoparticles. [, ]
Q6: How is silver iodide incorporated into cloud seeding operations?
A7: Silver iodide is typically dispersed into the atmosphere using ground-based generators or aircraft. [, , ] Ground-based generators often burn acetone solutions containing silver iodide, while aircraft may release flares or use spray systems. [, ]
Q7: Does silver iodide have any other catalytic applications besides weather modification?
A8: Yes, research indicates that silver iodide nanoparticles can catalyze organic reactions. For example, they have been shown to be effective catalysts in the synthesis of 6,8-dibromoflavones. [] Additionally, silver iodide can be used as a photocatalyst for hydrogen production and organic dye degradation. []
Q8: Have there been any computational studies on the ice nucleating ability of silver iodide?
A9: Yes, molecular dynamics simulations have been used to investigate the interaction of water molecules with different surfaces of silver iodide. [] These simulations provide insights into the molecular mechanisms of ice nucleation and help understand how factors like surface structure affect ice formation.
Q9: How is the environmental impact of silver iodide mitigated?
A11: Monitoring programs are essential for assessing the accumulation of silver in the environment due to cloud seeding. [] Additionally, ongoing research focuses on developing alternative seeding agents with potentially lower environmental impacts. [] Understanding the long-term effects of silver iodide in the environment remains a crucial area for further research.
Q10: Are there any alternative materials being considered for cloud seeding?
A12: Yes, researchers are exploring alternatives to silver iodide for cloud seeding due to the potential environmental concerns. [] These alternatives include hygroscopic materials like salts and organic compounds that can promote droplet growth and potentially enhance precipitation.
Q11: What kind of research infrastructure is needed to study the effects of cloud seeding?
A13: Studying cloud seeding requires specialized equipment and facilities, including weather radars, aircraft equipped with cloud physics instruments, ground-based monitoring stations, and sophisticated modeling tools. [, , ] Collaboration between meteorological agencies, research institutions, and universities is crucial for conducting comprehensive studies on cloud seeding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




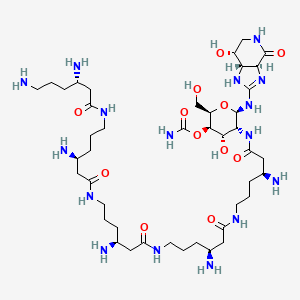
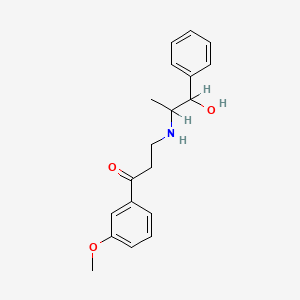
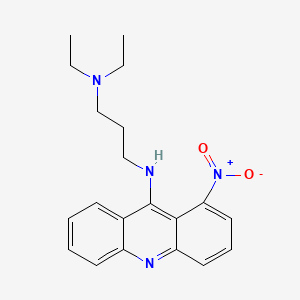
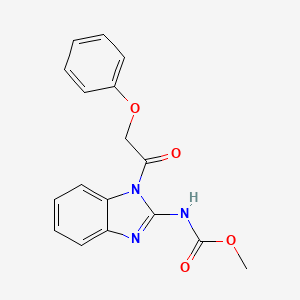
![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
